molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

5-Bromo-1-chloroisoquinoline

Cat. No. B1288641
CAS RN: 34551-41-2
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
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Patent
US08912181B2

Procedure details

Phosphorus oxychloride (5 ml) was added to a suspension of compound (1a) (7.83 g) in chloroform (120 ml), and the mixture was stirred overnight at 50° C. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and small amounts of chloroform and diethyl ether were added to the residue. The deposit was filtrated to obtain compound (1b) (5.83 g, 65%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N+:11]([O-])=[CH:12]2>C(Cl)(Cl)Cl>[Cl:3][C:12]1[C:13]2[C:8](=[C:7]([Br:6])[CH:16]=[CH:15][CH:14]=2)[CH:9]=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7.83 g
Type
reactant
Smiles
BrC1=C2C=C[N+](=CC2=CC=C1)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and chloroform
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
partitioned into organic and aqueous layers
WASH
Type
WASH
Details
The organic layer was washed with brine
WASH
Type
WASH
Details
The organic layer thus washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
ADDITION
Type
ADDITION
Details
small amounts of chloroform and diethyl ether were added to the residue
FILTRATION
Type
FILTRATION
Details
The deposit was filtrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC2=C(C=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.